molecular formula C16H26N2O B262056 N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine

N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine

Cat. No. B262056
M. Wt: 262.39 g/mol
InChI Key: LIARXZPUYXDNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine, also known as U-47700, is a synthetic opioid that was first synthesized in the late 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, its use has also been associated with numerous adverse effects, including addiction, respiratory depression, and even death. Despite these risks, U-47700 has also shown potential as a research tool in the scientific community.

Mechanism of Action

N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine acts as an agonist at opioid receptors in the brain, producing analgesia, sedation, and euphoria. It binds to the same receptors as endogenous opioids such as endorphins and enkephalins, but with much greater potency. This results in a powerful analgesic effect that can be used to treat severe pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine are similar to those of other opioids. It produces analgesia, sedation, and euphoria, but also has numerous side effects. These include respiratory depression, nausea, vomiting, constipation, and reduced heart rate. Overdose can lead to coma, respiratory arrest, and death.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine has several advantages as a research tool. It is highly potent and selective for opioid receptors, making it useful for investigating the mechanisms of opioid receptor activation. It also has a relatively long half-life, allowing for sustained effects in experimental animals. However, its use is limited by its potential for abuse and toxicity. Careful dosing and monitoring are required to ensure the safety of experimental animals.

Future Directions

There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine may also be useful in studying the role of opioid receptors in addiction and withdrawal. Finally, further research is needed to understand the long-term effects of N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine use and its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine involves the reaction of 3,4-dichloro-N-(2-hydroxypropyl)aniline with 4-morpholinepropanol to form 3,4-dichloro-N-[3-(4-morpholinyl)propyl]aniline. This intermediate is then reacted with 2-phenylpropylamine to produce N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine. The process involves several steps and requires specialized equipment and expertise.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine has been used in scientific research to study the opioid receptors in the brain. It has been shown to bind to both μ and κ opioid receptors with high affinity, making it a useful tool for investigating the mechanisms of opioid receptor activation. It has also been used to study the effects of opioids on pain perception and to develop new pain medications.

properties

Product Name

N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine

InChI

InChI=1S/C16H26N2O/c1-15(16-6-3-2-4-7-16)14-17-8-5-9-18-10-12-19-13-11-18/h2-4,6-7,15,17H,5,8-14H2,1H3

InChI Key

LIARXZPUYXDNRG-UHFFFAOYSA-N

SMILES

CC(CNCCCN1CCOCC1)C2=CC=CC=C2

Canonical SMILES

CC(CNCCCN1CCOCC1)C2=CC=CC=C2

Origin of Product

United States

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